molecular formula C12H14ClNO4 B1293927 4'-Chloro-2',5'-dimethoxyacetoacetanilide CAS No. 4433-79-8

4'-Chloro-2',5'-dimethoxyacetoacetanilide

Cat. No. B1293927
CAS RN: 4433-79-8
M. Wt: 271.69 g/mol
InChI Key: MOUVJGIRLPZEES-UHFFFAOYSA-N
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Description

4’-Chloro-2’,5’-dimethoxyacetoacetanilide is a chemical compound with the molecular formula C12H14ClNO4 . It is used as an intermediate for the manufacture of organic pigments .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2’,5’-dimethoxyacetoacetanilide consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4’-Chloro-2’,5’-dimethoxyacetoacetanilide has a molecular weight of 271.7 . It has a density of 1.277, a melting point of 102-104°C, a boiling point of 432.7±45.0 °C (Predicted), and a flash point of 215.5°C . Its vapor pressure is between 0-0.001Pa at 20-50℃, and it has a refractive index of 1.553 .

Scientific Research Applications

Metabolic Pathways in Yeast

4'-Chloro-2',5'-dimethoxyacetoacetanilide is metabolized by certain yeast species, like Rhodosporidium sp., through a reductive pathway. This process results in the formation of compounds such as 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide. These findings indicate the yeast's ability to process complex organic compounds, potentially contributing to biodegradation or biotransformation studies (Corbett & Corbett, 1981).

Herbicide Analysis

The compound has relevance in the analysis of chlorophenoxy acid herbicides, like MCPA and 2,4-D. Techniques involving high-performance liquid chromatography with coulometric detection have been developed for tracing these pesticides in environmental samples. This application is crucial for monitoring and managing the environmental impact of agricultural chemicals (Wintersteiger, Goger, & Krautgartner, 1999).

Influence on Liver Microsomal Preparations

Studies show that 4'-Chloro-2',5'-dimethoxyacetoacetanilide affects liver microsomal preparations, as seen in experiments involving deuterium migration during hydroxylation processes. Such research can provide insights into the drug's impact on liver enzymes and its possible applications or risks in pharmaceutical contexts (Daly, Jerina, Farnsworth, & Guroff, 1969).

Plant Growth and Herbicidal Effects

Research dating back to 1945 explored the use of compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide for weed eradication. The performance of these compounds under field conditions has been compared with other herbicides, indicating its potential use in agricultural weed management (Blackman, 1945).

Synthesis of Novel Scaffolds

There's been research into synthesizing new heterocyclic scaffolds containing the acetanilide moiety from 4'-Chloro-2',5'-dimethoxyacetoacetanilide derivatives. These scaffolds have shown promise in antioxidant activities, indicating potential applications in the development of new pharmaceuticals or chemical compounds (Abdel‐Latif et al., 2018).

Impact on Erythrocyte Membrane Proteins

Studies have shown the impact of chlorophenoxy herbicides and their metabolites, like 4'-Chloro-2',5'-dimethoxyacetoacetanilide, on erythrocyte membrane proteins. This research is crucial for understanding the biochemical effects of these compounds on cellular components, potentially informing medical and toxicological evaluations (Duchnowicz, Szczepaniak, & Koter, 2005).

Environmental Impact and Toxicity

The environmental impact and toxicity of xenobiotics, including compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide, have been studied. This research provides insights into the ecological risks posed by these chemicals, particularly in aquatic environments. Such studies are vital for environmental risk assessments and developing safer chemical practices (Farah et al., 2004).

Analytical Chemistry and Detection Methods

Research has been conducted on the development of detection methods for herbicides and related compounds using techniques like HPLC-fluorescence. This is essential for accurate quantification and monitoring of such chemicals in various environmental and industrial contexts (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Combined Effects of Chloroacetanilide Herbicides

The combined effects of chloroacetanilide herbicides on algal reproduction have been studied, highlighting the importance of understanding the cumulative impact of chemical pollutants. This research is crucial for ecological toxicity assessments and guiding regulations on herbicide use (Junghans et al., 2003).

Electrocatalytic Degradation

Studies on the electrocatalytic degradation of chlorophenoxy and chlorobenzoic herbicides, which include compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide, provide insights into novel methods for pollutant degradation. This is significant for environmental remediation and developing sustainable waste management strategies (Brillas et al., 2003).

Potential in Photodynamic Therapy

The synthesis and investigation of novel phthalocyanine derivatives related to 4'-Chloro-2',5'-dimethoxyacetoacetanilide demonstrate potential applications in photodynamic therapy (PDT). This highlights the compound's relevance in developing new therapeutic agents for medical applications (Demirbaş et al., 2017).

Metabolism in Poisoning Cases

Identification of urinary metabolites in human subjects poisoned by compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide provides crucial information for clinical diagnostics and treatment of chemical poisoning (Yoshida, Tabuchi, & Andoh, 1992).

Scientometric Review of Herbicide Toxicity

A scientometric review of the toxicity of herbicides, including those related to 4'-Chloro-2',5'-dimethoxyacetoacetanilide, offers a comprehensive overview of global research trends in this field. This kind of review is invaluable for understanding the breadth and focus of current research, helping to identify research gaps and future directions (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

When handling 4’-Chloro-2’,5’-dimethoxyacetoacetanilide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-6-10(17-2)8(13)5-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUVJGIRLPZEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029265
Record name 4'-Chloro-2',5'-dimethoxyacetoacetanilide
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Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
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Product Name

4'-Chloro-2',5'-dimethoxyacetoacetanilide

CAS RN

4433-79-8
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
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Record name C.I. 37613
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Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
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Record name 4'-Chloro-2',5'-dimethoxyacetoacetanilide
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Record name 4'-chloro-2',5'-dimethoxyacetoacetanilide
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Record name 4'-CHLORO-2',5'-DIMETHOXYACETOACETANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AM Hundekar, P Umapathy, DN Sen - Talanta, 1978 - Elsevier
Sodium oxinate is found to precipitate Be(II) quantitatively in the pH range 7.5–8.2. The complex has the composition Be 2 O(C 9 H 6 NO) 2 .2H 2 O, is stable and can be weighed …
Number of citations: 5 www.sciencedirect.com
RM Christie, PN Standring - Dyes and pigments, 1989 - Elsevier
Disazoacetoacetanilides provide the most important classical organic pigments in the yellow shade area, especially for printing ink applications. As a first step in attempting to establish …
Number of citations: 35 www.sciencedirect.com
SH Kim, JH Kim, SW Yang, DS Kim… - Applied Chemistry for …, 2014 - koreascience.kr
In this study, the diarylide compound pigment of high hiding power and vivid color was synthesized successfully by controlling several factors such as pH, coupler solution temperature, …
Number of citations: 4 koreascience.kr
S Kodama, N Yoshii, A Ota, J Takeshita… - The Journal of …, 2021 - jstage.jst.go.jp
The liver plays critical roles to maintain homeostasis of living organisms and is also a major target organ of chemical toxicity. Meanwhile, nuclear receptors (NRs) are known to regulate …
Number of citations: 1 www.jstage.jst.go.jp
European Food Safety Authority (EFSA), AM Steinbach… - 2023 - Wiley Online Library
Identification of emerging risks in food and feed is a legal obligation for EFSA. Horizon scanning of large data sets can give a useful contribution to this mission. The Joint Research …
Number of citations: 2 efsa.onlinelibrary.wiley.com
CW Maynard Jr - The Chemistry of Synthetic Dyes …, 1955 - RE Krieger Publishing Company
Number of citations: 1
양석원 - 2014 - repository.pknu.ac.kr
The diarylide pigmet yellow 83 (PY 83), which is bright reddish yellow color, has superior light fastness and solvent resistance, so consequently it is suited to a wider range of …
Number of citations: 0 repository.pknu.ac.kr
김송혁, 김재환, 양석원, 김대성… - Applied Chemistry for …, 2014 - researchgate.net
In this study, the diarylide compound pigment of high hiding power and vivid color was synthesized successfully by controlling several factors such as pH, coupler solution temperature, …
Number of citations: 5 www.researchgate.net

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